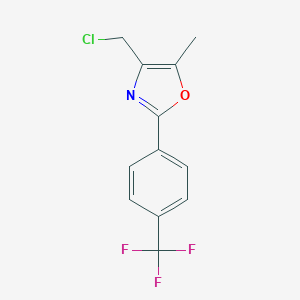

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSFZMISAANMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437052 | |

| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174258-39-0 | |

| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been known to target theNuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha .

Mode of Action

These compounds often exhibit strong binding affinity to their targets due to the unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Biochemical Pathways

For instance, Fipronil, a phenyl-pyrazole insecticide, undergoes metabolic reactions including oxidation, reduction, photolysis, and hydrolysis. The enzymes and genes responsible for these reactions can vary among different strains of bacteria and fungi.

Result of Action

For instance, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein.

Biological Activity

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Enzyme Interactions

Research indicates that compounds with similar structures can inhibit enzyme activity through competitive or non-competitive mechanisms. For instance, studies have shown that derivatives of oxazole can modulate the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.

Inhibition of Enzyme Activity

The compound has been evaluated for its inhibitory effects on several enzymes:

- Cholinesterases : Compounds with similar structures showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission .

- Cyclooxygenase : The compound's potential to inhibit COX-2 suggests anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .

Study on COX Inhibition

A study conducted on related oxazole compounds demonstrated that certain derivatives could effectively inhibit COX-2 with IC50 values ranging from 10 to 20 µM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced inhibitory potency .

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of this compound against cancer cell lines such as MCF-7 (breast cancer). Results indicated moderate cytotoxicity, suggesting potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction in cancer cells .

Table 1: Inhibitory Effects on Enzymes

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 20.0 | Moderate Cytotoxicity |

| Hek293-T | >30 | Low Cytotoxicity |

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects:

- Trifluoromethylphenyl vs. Fluorophenyl/Chlorophenyl: The CF₃ group in the target compound is more electron-withdrawing than the 4-fluorophenyl or 4-chlorophenyl groups found in analogs like 2-(4-fluorophenyl) imidazol-5-ones () or quinazoline derivatives ().

- Chloromethyl vs. Chlorophenyl :

The 4-chloromethyl group introduces a reactive site absent in compounds like 5b (2-(4-chlorophenyl) quinazoline, ). This could facilitate nucleophilic substitution reactions, making the compound a candidate for prodrug design .

Spectroscopic Behavior:

- UV-Vis Absorption: Electron-withdrawing groups (EWGs) like CF₃ or Cl are known to red-shift absorption maxima (λmax) by stabilizing π→π* transitions. For example, 4-fluorophenyl-substituted quinazolines exhibit λmax ~310 nm, while methoxyphenyl (electron-donating) groups reduce intensity due to disrupted conjugation . The target compound’s CF₃ and ClCH₂ groups likely shift λmax to 315–335 nm, with higher intensity than methoxyphenyl analogs.

Table 1: Electronic and Spectroscopic Comparison

*Estimated based on structural analogs.

Table 2: Bioactivity Comparison

Pharmacokinetic Considerations

- However, derivatives in comply with Lipinski’s Rule of Five, suggesting the target compound may remain drug-like with moderate optimization .

- Metabolic Stability : The chloromethyl group may undergo glutathione conjugation or hydrolysis, necessitating stability studies for pharmaceutical applications .

Preparation Methods

Hantzsch-Type Oxazole Synthesis

The Hantzsch oxazole synthesis, traditionally employing α-halo ketones and amides, offers a foundational route. For 2-(4-trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, this method could involve:

-

α-Chloromethyl ketone precursor : Reacting 4-(trifluoromethyl)benzamide with 4-chloro-3-oxopentanenitrile under basic conditions to induce cyclization. The chloromethyl group is incorporated during the ketone preparation phase, while the trifluoromethylphenyl moiety is introduced via the amide component.

-

Reaction conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Yields for analogous oxazole syntheses range from 40% to 60%, depending on steric and electronic effects.

Key Challenges:

Robinson-Gabriel Synthesis with Functionalized Intermediates

The Robinson-Gabriel method, utilizing 2-acylaminoketones, provides an alternative pathway:

-

Synthesis of 2-acylaminoketone precursor :

-

Optimization :

Post-Functionalization of Pre-Formed Oxazole Intermediates

Chloromethylation via Hydroxymethyl Intermediate

Introducing the chloromethyl group post-cyclization avoids complications during ring formation:

-

Hydroxymethylation :

-

Treat 2-(4-trifluoromethylphenyl)-5-methyloxazole with paraformaldehyde under acidic conditions (e.g., H₂SO₄) to install a hydroxymethyl group at position 4.

-

-

Chlorination :

Example Protocol:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydroxymethylation | Paraformaldehyde, H₂SO₄, 50°C, 6h | 65% |

| Chlorination | SOCl₂, DCM, 0°C, 2h | 85% |

Direct Chloromethyl Group Installation via Alkylation

Electrophilic chloromethylation agents, such as chloromethyl methyl ether (MOMCl), enable direct substitution:

-

Reaction : Stir 2-(4-trifluoromethylphenyl)-5-methyloxazole with MOMCl and Lewis acid catalysts (e.g., ZnCl₂) in anhydrous DCM.

-

Yield : ~50% due to competing polymerization and over-alkylation.

Coupling Reactions for Late-Stage Functionalization

Carbodiimide-Mediated Amide Coupling

While primarily used for amide bonds, carbodiimide reagents (e.g., EDC) can activate carboxylic acids for nucleophilic substitution with chloromethylamine derivatives:

Performance Data:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch cyclization | Single-step ring formation | Low yields due to steric effects | 40–60% |

| Post-functionalization | High purity | Multi-step process | 50–70% |

| Carbodiimide coupling | Mild conditions | Requires carboxylated precursor | 45–55% |

Purity and Byproduct Formation

-

Cyclocondensation routes often generate regioisomers, necessitating chromatographic purification.

-

Chlorination steps (e.g., SOCl₂) may produce HCl gas, requiring stringent moisture control.

Mechanistic Insights and Reaction Optimization

Role of Solvent and Catalysts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.